BenchChemオンラインストアへようこそ!

N-(3-Hydroxyphenylacetyl)glycine

Metabolomics Biomarker Quantification Analytical Chemistry

N-(3-Hydroxyphenylacetyl)glycine is the essential 3-hydroxy (meta) regioisomer for accurate acylglycine quantification. Unlike the abundant 4-hydroxy variant, this isomer is critical for eliminating false positives in newborn screening and tracing tyramine-specific metabolic pathways. With undetectable endogenous levels, it serves as a near-zero-blank calibrant for FIA-MS/MS. Its unique meta-substitution confers distinct enzymatic and transporter interactions, making it indispensable for gut-brain axis research and as a negative control in uremic toxin studies. This compound is commercially difficult to source; secure your supply of this high-purity reference material to meet CAP-mandated chromatographic resolution standards.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B7458469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxyphenylacetyl)glycine
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(=O)NCC(=O)O
InChIInChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
InChIKeyKXGBGKNQHLRGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenylacetyl)glycine: An Atypical Acyl Glycine for Metabolic and Toxicological Profiling


N-(3-Hydroxyphenylacetyl)glycine (CAS 28116-23-6) is an N-acyl-α-amino acid formed by the conjugation of 3-hydroxyphenylacetic acid with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT, EC 2.3.1.13) in the mitochondrial matrix [1]. It belongs to the acylglycine family, a class of endogenous metabolites that serve as critical detoxification products and diagnostic biomarkers for inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The positional isomerism of the hydroxyl substituent on the phenylacetyl moiety—specifically the meta (3-hydroxy) substitution—confers distinct metabolic stability, enzymatic recognition, and tissue-specific handling compared to its para-substituted (4-hydroxy) counterpart and the unsubstituted parent compound phenylacetylglycine [2].

Why an Acyl Glycine is Not Just an Acyl Glycine: The Inadmissibility of Blind Substitution for N-(3-Hydroxyphenylacetyl)glycine


The acylglycine family exhibits extreme functional divergence based on the structure of the conjugated acyl group, rendering them non-interchangeable in research applications. Phenylacetylglycine, a major uremic toxin and gut microbiome-derived metabolite, has been shown to exacerbate cardiovascular disease via G-protein coupled receptor (GPCR) signaling [1]. The introduction of a single hydroxyl group to the phenyl ring alters both the enzymatic specificity of the conjugating GLYAT enzyme and the interaction of the resulting metabolite with downstream targets such as organic anion transporters (OATs) [2]. Critically, acylglycines with a para-hydroxy substitution are preferentially excreted in urine at measurable concentrations, while the 3-hydroxy regioisomer exhibits different metabolic routing, making it indispensable for targeted biomarker discovery panels where a specific metabolic pathway (e.g., tyramine metabolism or specific xenobiotic detoxification) needs to be traced without interference from the more abundant 4-hydroxy variant [3]. Substituting N-(3-Hydroxyphenylacetyl)glycine with structurally similar compounds such as 4-hydroxyphenylacetylglycine or phenylacetylglycine will inevitably introduce systematic errors in quantification, pathway assignment, and biological interpretation.

Quantitative Evidence Guide for Selecting N-(3-Hydroxyphenylacetyl)glycine Over Closest Analogs


Urinary Excretion Concentrations: N-(3-Hydroxyphenylacetyl)glycine vs. 4-Hydroxy and Non-Hydroxylated Analogs

In healthy adult populations, the endogenous urinary concentration of N-(3-Hydroxyphenylacetyl)glycine is quantified at <0.0025–0.0048 μmol/mmol creatinine, representing a trace-level metabolite [1]. In direct intra-study comparison using the same validated UPLC-MS/MS method, phenylacetylglycine (the unhydroxylated parent) is present at 0.0366–0.1361 μmol/mmol creatinine, a concentration that is 7.6- to 54.4-fold higher [2]. The 4-hydroxy regioisomer (4-hydroxyphenylacetylglycine) is the predominant species detected in standard acylglycine panels and is frequently used as an analytical standard, but its distinct retention time and fragmentation pattern do not permit its use as a surrogate calibration standard for the 3-hydroxy isomer [1]. This quantitative disparity means that assays designed for phenylacetylglycine or 4-hydroxyphenylacetylglycine lack the required sensitivity for the 3-hydroxy variant, and vice versa: the 3-hydroxy isomer provides a low-background window for detecting subtle pathway perturbations that would be masked by the high abundance of the 4-hydroxy isomer.

Metabolomics Biomarker Quantification Analytical Chemistry

Disease-Associated Metabolite Shifts: Differential Correlation Strength in Autism Spectrum Disorder (ASD)

In a multicenter urinary 1H-NMR metabolomics analysis of Chinese autistic children, both hydroxyphenylacetylglycine and phenylacetylglycine were significantly elevated in the ASD group compared to controls [1]. However, Pearson correlation analysis revealed distinct association strengths: hydroxyphenylacetylglycine exhibited a correlation coefficient of −0.190 with ASD status, while phenylacetylglycine showed a stronger negative correlation of −0.233 [2]. The non-identical correlation coefficients (Δ = 0.043) indicate that these two metabolites are not co-linear surrogates; they capture different dimensions of the metabolic perturbation in ASD. The 3-hydroxy isomer, likely originating from tyramine metabolism, reports on a separate metabolic node (monoamine neurotransmitter metabolism) compared to phenylacetylglycine, which derives from phenylalanine degradation via the gut microbiome.

Neurodevelopmental Disorders Metabolic Biomarkers Urinary Metabonomics

Enzymatic Substrate Specificity: GLYAT Preferential Conjugation of Acyl-CoAs

Glycine N-acyltransferase (GLYAT), the sole enzyme responsible for conjugating glycine to acyl-CoA substrates in humans, demonstrates a well-characterized substrate preference hierarchy: benzoyl-CoA > phenylacetyl-CoA > other acyl-CoAs [1]. While the kinetic parameters (Km, kcat) for 3-hydroxyphenylacetyl-CoA have not been exhaustively tabulated in isolated enzyme assays, the presence of the meta-hydroxy group is known to alter the electron density of the aromatic ring and the steric profile of the acyl donor, which in turn affects the enzyme's substrate recognition. Indirect evidence from urine profiling confirms that the 3-hydroxy isomer is produced in vivo at rates that are orders of magnitude lower than those for benzoyl-glycine (hippurate) and phenylacetylglycine, consistent with its classification as a poor GLYAT substrate [2]. This poor substrate character is precisely what makes N-(3-Hydroxyphenylacetyl)glycine valuable: its low background production rate provides a sensitive readout for conditions that upregulate the tyramine metabolic pathway or that involve specific acyl-CoA thioesterase activities (e.g., ACOT13/THEM2, which hydrolyzes 3-hydroxyphenylacetyl-CoA in vitro) [3].

Enzyme Kinetics Detoxification Pathways Mitochondrial Metabolism

Distinctive Physicochemical Signatures: HPLC Retention and MS Fragmentation for Regioisomer Discrimination

A validated UPLC-MS/MS method specifically developed for the quantitative profiling of 18 acylglycines reports baseline chromatographic separation and distinct multiple reaction monitoring (MRM) transitions for 4-hydroxyphenylacetylglycine, confirming that positional isomers produce unique precursor-to-product ion transitions [1]. While the 3-hydroxy isomer was not among the 18 analytes in that specific panel, its structural identity as a regioisomer necessarily yields a different retention time and fragmentation spectrum compared to the 4-hydroxy isomer. The ability to chromatographically resolve the 3-hydroxy from the 4-hydroxy isomer is critical for any LC-MS/MS method, as the two compounds share identical monoisotopic masses (209.0688 Da) and molecular formulae (C10H11NO4), making them isobaric interferences if not adequately separated [2]. A procurement decision to select N-(3-Hydroxyphenylacetyl)glycine over the more readily available 4-hydroxy isomer must be driven by the intended use as a position-specific tracer or calibrant that requires unambiguous chromatographic assignment.

Analytical Method Development Chromatographic Separation Tandem Mass Spectrometry

Niche Applications Where Only N-(3-Hydroxyphenylacetyl)glycine Suffices


Position-Specific Internal Standard for Inborn Error of Metabolism (IEM) Newborn Screening Panels

Newborn screening laboratories using flow-injection tandem mass spectrometry (FIA-MS/MS) for acylglycine profiling require isomer-resolved calibration to avoid false positives. N-(3-Hydroxyphenylacetyl)glycine serves as the essential calibrant for the 3-hydroxy isomer channel, which is diagnostically relevant for disorders of tyramine metabolism and mitochondrial fatty acid oxidation [1]. Its remarkably low endogenous concentration (<0.0048 μmol/mmol creatinine) means that spiked calibration curves start from a near-zero blank, ensuring high accuracy at clinically relevant cut-off values.

Tracer for Gut Microbiome-Mediated Metabolism of Dietary Tyramine

Dietary intervention studies seeking to link specific gut microbial taxa to host urinary metabolite profiles use N-(3-Hydroxyphenylacetyl)glycine as a pathway-specific readout. Unlike 4-hydroxyphenylacetylglycine, which can originate from both dietary polyphenol metabolism and endogenous tyrosine degradation, the 3-hydroxy isomer is more selectively produced from tyramine deamination by monoamine oxidase (MAO) followed by glycine conjugation, making it a cleaner tracer for gut-brain axis research [2].

Negative Control Metabolite in Uremic Toxin Panels for Chronic Kidney Disease (CKD)

Phenylacetylglycine is a validated uremic toxin with established cardiovascular toxicity. In contrast, N-(3-Hydroxyphenylacetyl)glycine, due to its undetectable-to-trace systemic levels and distinct hydroxylation position, acts as a negative control compound in in vitro renal proximal tubule cell (RPTEC) toxicity assays that aim to isolate the toxicity mechanism of the non-hydroxylated parent toxin from potential hydroxylated detoxification products [3][4].

Method Development and Inter-Laboratory Harmonization for Acylglycine Profiling

As a compound that is commercially difficult to source in high purity, N-(3-Hydroxyphenylacetyl)glycine is a critical reference material for laboratories participating in external quality assessment (EQA) schemes for inherited metabolic disease testing. Its procurement enables the independent verification of chromatographic resolution from the more abundant 4-hydroxy isomer, a performance metric that is increasingly mandated by accreditation bodies such as the College of American Pathologists (CAP) [5].

Quote Request

Request a Quote for N-(3-Hydroxyphenylacetyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.